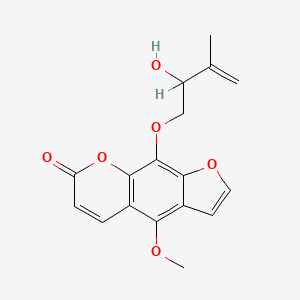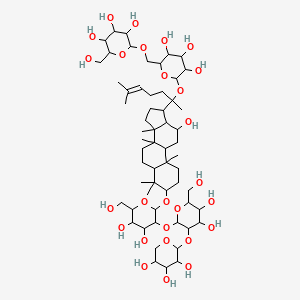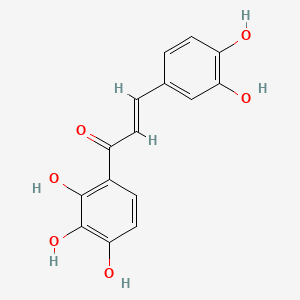
Prodelphinidin B1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prodelphinidin B1 is a type of proanthocyanidin, which is a class of polyphenolic compounds. These compounds are known for their antioxidant properties and are found in various plants, including grapes, green tea, and pomegranates. This compound is specifically composed of gallocatechin units and is known for its potential health benefits, including anti-inflammatory and antiviral activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: Prodelphinidin B1 can be synthesized through the polymerization of gallocatechin units. The process typically involves the use of acid catalysts to facilitate the polymerization reaction. High-performance liquid chromatography (HPLC) is often used to verify the presence of this compound in the synthesized product .
Industrial Production Methods: In industrial settings, this compound is often extracted from natural sources such as grape skins, green tea leaves, and pomegranate peels. The extraction process involves the use of solvents like methanol and water, followed by purification using techniques such as HPLC .
Chemical Reactions Analysis
Types of Reactions: Prodelphinidin B1 undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents like hydrogen peroxide under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve the use of halogenating agents under controlled conditions.
Major Products: The major products formed from these reactions include delphinidin and its derivatives, which are known for their vibrant colors and potential health benefits .
Scientific Research Applications
Prodelphinidin B1 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the polymerization of flavonoids and their antioxidant properties.
Biology: this compound is studied for its potential to modulate biological pathways involved in inflammation and oxidative stress.
Medicine: Research has shown that this compound has antiviral, anti-inflammatory, and anticancer properties, making it a candidate for drug development.
Industry: It is used in the food and beverage industry as a natural antioxidant and colorant.
Mechanism of Action
Prodelphinidin B1 exerts its effects through various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and modulates signaling pathways such as NF-κB and MAPK.
Antiviral Activity: this compound interferes with viral replication by targeting viral enzymes and host cell receptors.
Comparison with Similar Compounds
Procyanidin B1: Composed of catechin units, known for its antioxidant properties.
Prodelphinidin B2: Similar to prodelphinidin B1 but with different linkage patterns between gallocatechin units.
Delphinidin: A monomeric anthocyanidin that serves as a building block for prodelphinidins.
Uniqueness: this compound is unique due to its specific composition of gallocatechin units and its potent biological activities. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a compound of significant interest .
Properties
CAS No. |
78362-04-6 |
|---|---|
Molecular Formula |
C30H26O14 |
Molecular Weight |
610.52 |
Origin of Product |
United States |
Q1: What makes Prodelphinidin B1 a promising compound for addressing hyperuricemia?
A1: this compound demonstrates potent inhibitory activity against xanthine oxidase (XO), an enzyme crucial in uric acid production. Elevated uric acid levels are a hallmark of hyperuricemia, often leading to gout. [] In vitro studies using the hypoxanthine-XO system revealed that this compound exhibits an IC50 value of 6.61 µM, comparable to the known XO inhibitor allopurinol. This potent inhibition suggests its potential as a therapeutic agent for hyperuricemia management. []
Q2: Are there other natural sources of this compound besides Limonium brasiliense?
A2: Yes, this compound has been identified and isolated from roasted hazelnut skins (Corylus avellana L.). [] This discovery highlights the presence of this compound in various plant sources and its potential availability from different natural origins.
Q3: Beyond its XO inhibitory activity, does this compound exhibit other potentially beneficial effects?
A3: Research indicates that this compound, along with its structural analogs Prodelphinidin B2 and B4, displays antitumor activity. Notably, these compounds have shown efficacy against human PC-3 prostate cancer cell lines. [] This finding suggests broader therapeutic potential for this compound beyond hyperuricemia management.
Q4: What is the chemical structure of this compound?
A4: While the provided abstracts do not explicitly detail the molecular formula, weight, or spectroscopic data of this compound, they do mention its synthesis. The synthesis involves a Lewis acid-mediated condensation reaction between specific flavan-3-ol units: gallocatechin and/or epigallocatechin. [] Researchers interested in the detailed structural characterization of this compound can refer to publications focusing on its synthesis and characterization.
Q5: Has the structure-activity relationship of this compound been investigated?
A5: While the provided abstracts don't specifically delve into the SAR of this compound, research on related compounds like Prodelphinidin B2 and B4 suggests that structural modifications can influence their antitumor activities. [] Further investigation is needed to elucidate how specific structural features of this compound contribute to its XO inhibitory and antitumor properties.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6R)-6-[[(3S,8R,9R,10R,11R,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B600592.png)
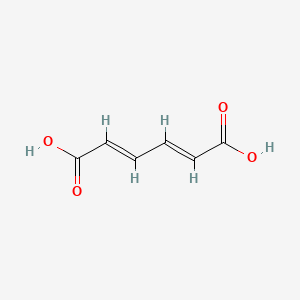
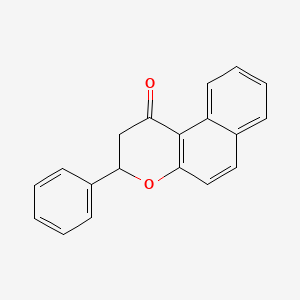
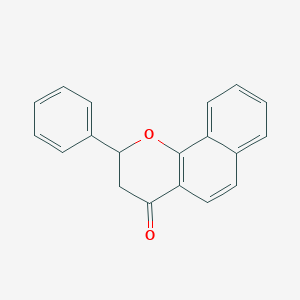
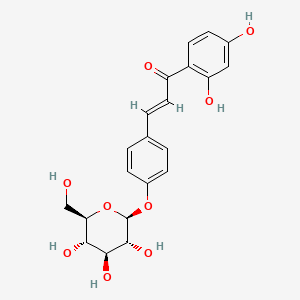
![(1R,14R)-7,7-dimethyl-8,12,18,20,24-pentaoxahexacyclo[12.10.0.02,11.04,9.015,23.017,21]tetracosa-2(11),3,9,15,17(21),22-hexaene](/img/structure/B600609.png)
